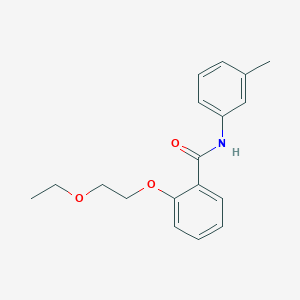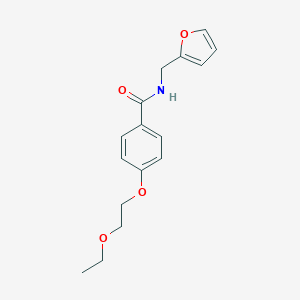
3-Isopropoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isopropoxybenzamide (also known as IPR) is a chemical compound that has gained significant attention from the scientific community due to its potential applications in research. It is a white to off-white crystalline solid that is soluble in organic solvents such as dichloromethane and ethanol.
Mecanismo De Acción
The mechanism of action of 3-Isopropoxybenzamide involves the inhibition of HDACs. HDACs remove acetyl groups from histones, which can lead to the repression of gene expression. Inhibition of HDACs by 3-Isopropoxybenzamide leads to an increase in histone acetylation, which can result in the activation of genes that are involved in various cellular processes.
Biochemical and Physiological Effects:
3-Isopropoxybenzamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (cell death) in cancer cells, inhibit the growth of cancer cells, and reduce inflammation. It has also been shown to have neuroprotective effects, as it can protect against oxidative stress-induced damage in neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Isopropoxybenzamide in lab experiments is its ability to inhibit HDACs, which can lead to changes in gene expression. This makes it a useful tool for studying the role of specific genes in various cellular processes. However, one limitation of using 3-Isopropoxybenzamide is its relatively low yield in the synthesis process. This can make it difficult to obtain large quantities of the compound for use in experiments.
Direcciones Futuras
There are several potential future directions for research involving 3-Isopropoxybenzamide. One area of interest is its potential use in cancer treatment, as HDAC inhibitors have shown promise in inducing cell death in cancer cells. Another area of interest is its potential use in the treatment of inflammatory diseases, as it has been shown to have anti-inflammatory properties. Additionally, further research is needed to fully understand the mechanism of action of 3-Isopropoxybenzamide and its effects on various cellular processes.
Métodos De Síntesis
The synthesis of 3-Isopropoxybenzamide involves the reaction of 3-hydroxybenzoic acid with isopropylamine and thionyl chloride. The reaction proceeds through an intermediate, which is then treated with acetic anhydride to yield the final product. The yield of this reaction is typically in the range of 50-60%.
Aplicaciones Científicas De Investigación
3-Isopropoxybenzamide has been used in various scientific research applications. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in gene expression. HDAC inhibitors have been studied extensively for their potential use in cancer treatment, as they can induce cell death in cancer cells. 3-Isopropoxybenzamide has also been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases.
Propiedades
Nombre del producto |
3-Isopropoxybenzamide |
|---|---|
Fórmula molecular |
C10H13NO2 |
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
3-propan-2-yloxybenzamide |
InChI |
InChI=1S/C10H13NO2/c1-7(2)13-9-5-3-4-8(6-9)10(11)12/h3-7H,1-2H3,(H2,11,12) |
Clave InChI |
GRZWLZRRORXTGR-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)N |
SMILES canónico |
CC(C)OC1=CC=CC(=C1)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(2-Ethoxyethoxy)benzoyl]indoline](/img/structure/B269370.png)
![N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide](/img/structure/B269371.png)
![N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269373.png)
![N-{4-[(2-methyl-2-propenyl)oxy]phenyl}-2-furamide](/img/structure/B269375.png)

![N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269380.png)

![4-(2-ethoxyethoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B269382.png)


![N-[4-(2-ethoxyethoxy)phenyl]-4-fluorobenzamide](/img/structure/B269388.png)
![N-[4-(2-ethoxyethoxy)phenyl]-4-methoxybenzamide](/img/structure/B269389.png)
![N-[2-(2-ethoxyethoxy)phenyl]-3-phenylpropanamide](/img/structure/B269391.png)
